N'-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide
Overview
Description
N’-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide is a complex organic compound with a molecular formula of C20H20N4O2S and a molecular weight of 380.472 g/mol . This compound is characterized by its unique structure, which includes a benzimidazole moiety and a methoxyphenyl group connected through a propenylidene linkage. It is primarily used in scientific research due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide typically involves the following steps:
Formation of the Benzimidazole Moiety: The initial step involves the synthesis of the benzimidazole core, which is achieved by the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid.
Thioacetohydrazide Formation: The next step involves the reaction of the benzimidazole derivative with thioacetic acid to form the thioacetohydrazide intermediate.
Propenylidene Linkage Formation: The final step involves the condensation of the thioacetohydrazide intermediate with 3-(2-methoxyphenyl)-2-propenal under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the propenylidene linkage or other reducible groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced propenylidene derivatives.
Substitution: Alkylated or acylated benzimidazole derivatives.
Scientific Research Applications
N’-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide involves its interaction with various molecular targets and pathways. The benzimidazole moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The compound may also generate reactive oxygen species (ROS) through redox reactions, leading to oxidative stress in cells .
Comparison with Similar Compounds
Similar Compounds
- **2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]acetohydrazide
- **N’-[(E,2E)-3-(2-furyl)-2-propenylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
Uniqueness
N’-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide is unique due to its specific combination of a benzimidazole moiety and a methoxyphenyl group connected through a propenylidene linkage. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c1-24-17-11-5-4-10-16(17)22-20(24)27-14-19(25)23-21-13-7-9-15-8-3-6-12-18(15)26-2/h3-13H,14H2,1-2H3,(H,23,25)/b9-7+,21-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYJOSYPZFBKES-WXYKTORPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)NN=CC=CC3=CC=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C=C/C3=CC=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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